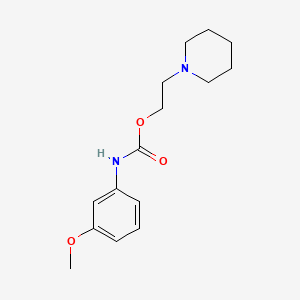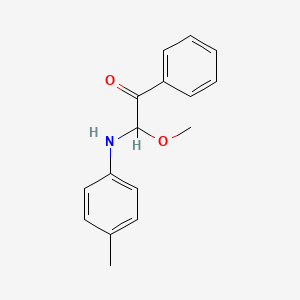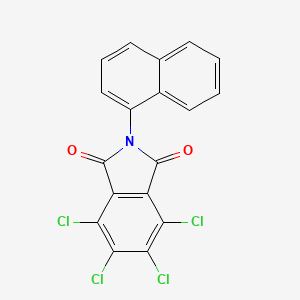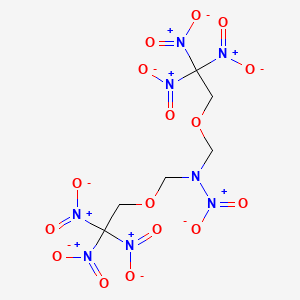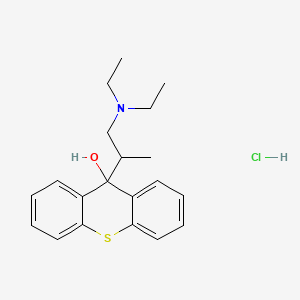![molecular formula C13H10BrClN2O2S B14436350 4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline CAS No. 79226-41-8](/img/structure/B14436350.png)
4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring, along with a sulfanyl linkage and a methylated aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline typically involves multi-step reactions. One common method includes the following steps:
Halogenation: The addition of bromine and chlorine atoms to specific positions on the benzene ring.
Methylation: The addition of a methyl group to the aniline nitrogen.
Each step requires specific reagents and conditions, such as the use of concentrated sulfuric acid for nitration, N-bromosuccinimide for bromination, and appropriate catalysts for sulfurization and methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: Reagents like sodium hydroxide or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-chloroaniline
- 4-Bromo-2-nitroaniline
- 2-Chloro-4-nitroaniline
Uniqueness
4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline is unique due to the combination of its functional groups and the specific positions of these groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
79226-41-8 |
|---|---|
Molekularformel |
C13H10BrClN2O2S |
Molekulargewicht |
373.65 g/mol |
IUPAC-Name |
4-bromo-2-(2-chloro-4-nitrophenyl)sulfanyl-N-methylaniline |
InChI |
InChI=1S/C13H10BrClN2O2S/c1-16-11-4-2-8(14)6-13(11)20-12-5-3-9(17(18)19)7-10(12)15/h2-7,16H,1H3 |
InChI-Schlüssel |
WTPRPGHEYPCUKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)Br)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






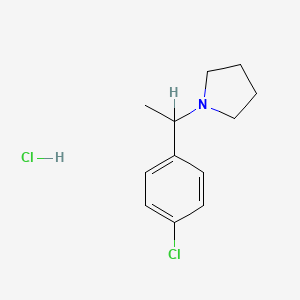
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
